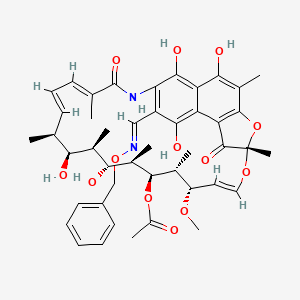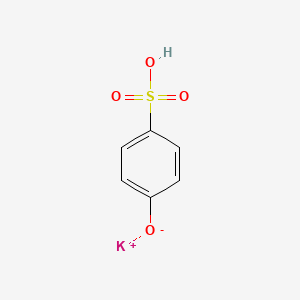
Basic Violet 28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Basic Violet 28, also known as Crystal Violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various applications due to its intense violet color. This compound is primarily used as a biological stain, a textile dye, and an antiseptic. Its chemical structure consists of a central carbon atom bonded to three phenyl groups, each substituted with dimethylamino groups.
准备方法
Synthetic Routes and Reaction Conditions: Basic Violet 28 is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction proceeds via the formation of a leuco base, which is then oxidized to produce the final dye. The reaction conditions typically involve heating the mixture to around 100°C and maintaining an acidic environment to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the production of Basic Violet 28 involves large-scale batch processes. The raw materials, dimethylaniline and formaldehyde, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is then subjected to oxidation using an oxidizing agent such as manganese dioxide or lead dioxide. The resulting dye is purified through filtration and recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions: Basic Violet 28 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color and properties.
Reduction: Reduction of Basic Violet 28 can lead to the formation of leuco derivatives, which are colorless or pale-colored.
Substitution: The dye can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used to reduce Basic Violet 28.
Substitution: Substitution reactions often require specific reagents depending on the desired functional group replacement. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Oxidation products may include various quinonoid structures.
Reduction: Leuco derivatives are the primary products of reduction reactions.
Substitution: Substituted derivatives with different functional groups, such as halogens or alkyl groups.
科学研究应用
Basic Violet 28 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: The dye is extensively used in microbiology for Gram staining, which differentiates bacterial species based on their cell wall composition.
Medicine: Basic Violet 28 has antiseptic properties and is used in the treatment of fungal infections and as a topical antiseptic.
Industry: It is employed in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用机制
The mechanism of action of Basic Violet 28 involves its interaction with cellular components. In biological staining, the dye binds to negatively charged components of the cell wall and cytoplasm, allowing for visualization under a microscope. As an antiseptic, Basic Violet 28 disrupts the cell membranes of microorganisms, leading to cell lysis and death. The dye’s interaction with DNA can also inhibit replication and transcription processes, contributing to its antimicrobial effects.
相似化合物的比较
Methyl Violet: Another triphenylmeth
属性
CAS 编号 |
12221-74-8 |
|---|---|
分子式 |
C8H8O4 |
分子量 |
0 |
同义词 |
Basic Violet 28 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




